Isooctyl hydrogen succinate

Description

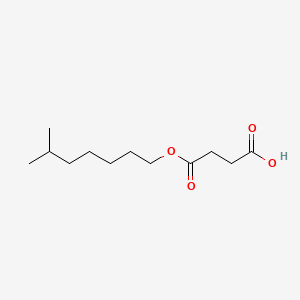

Structure

3D Structure

Properties

CAS No. |

94248-72-3 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

4-(6-methylheptoxy)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |

InChI Key |

QDHAMQZZWGKACC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isooctyl Hydrogen Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl hydrogen succinate (CAS No. 94248-72-3), also known as monoisooctyl succinate, is a monoester derivative of succinic acid.[1] This document provides a comprehensive overview of its chemical properties, drawing from available data and general principles of organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with general methodologies and predicted properties to serve as a resource for researchers.

Chemical and Physical Properties

This compound is identified by the molecular formula C12H22O4 and has a molecular weight of 230.30068 g/mol .[1][2] It is commercially available and can be found as a white powder or a liquid.[1]

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C12H22O4 | |

| Molecular Weight | 230.30068 g/mol | [1][2] |

| CAS Number | 94248-72-3 | [1] |

| Appearance | White powder or liquid | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methods for the synthesis and analysis of monoalkyl succinates can be adapted.

General Synthesis of Monoalkyl Succinates

A common method for the synthesis of monoesters of succinic acid is the reaction of succinic anhydride with the corresponding alcohol.[3][4][5]

Reaction: Succinic Anhydride + Isooctanol → this compound

Experimental Workflow for Synthesis:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in a suitable solvent (e.g., toluene).

-

Addition of Alcohol: Add a stoichiometric equivalent of isooctanol to the solution. A catalyst such as p-toluenesulfonic acid can be added to accelerate the reaction.[5]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not available, the following outlines the expected spectroscopic features and the general procedures for obtaining them.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isooctyl group protons and the succinate backbone protons. The methylene protons of the succinate moiety adjacent to the ester and carboxylic acid groups would appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester and carboxylic acid groups at distinct chemical shifts, in addition to the signals for the carbons of the isooctyl group and the succinate backbone.

General NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds of the isooctyl group.

-

C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and one for the ester around 1730-1750 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and carboxylic acid.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Record the spectrum using an FTIR spectrometer.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For the unfragmented molecule, a peak corresponding to the molecular weight (230.30 g/mol ) would be expected, likely as [M+H]⁺ or [M-H]⁻ depending on the ionization technique.

-

Fragmentation: Common fragmentation patterns would involve the loss of the isooctyl group or parts of the succinate chain.

General Mass Spectrometry Protocol (LC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

The compound is first separated by the LC column and then introduced into the mass spectrometer for ionization and detection.

Chemical Reactivity and Stability

-

Ester Hydrolysis: As an ester, this compound can undergo hydrolysis under acidic or basic conditions to yield isooctanol and succinic acid.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as neutralization with a base to form a salt, or further esterification.

-

Stability: The compound is expected to be stable under normal storage conditions. Succinic acid itself is stable under normal conditions.[6]

Potential Applications in Drug Development

While specific applications of this compound in drug development are not well-documented, succinate esters, in general, have been explored in various biomedical applications.

-

Prodrugs: The ester linkage can be designed to be cleaved by enzymes in the body, releasing a parent drug molecule. This strategy can be used to improve the solubility, stability, or bioavailability of a drug.

-

Drug Delivery Systems: Succinate-based polymers, such as poly(butylene succinate), are biodegradable and have been investigated for use in controlled drug release matrices.[7]

-

Biochemical Probes: Esters of succinate can be used to study cellular metabolism, as they can permeate cell membranes and deliver succinate into the cell.[8]

Signaling Pathways

There is no specific information available in the reviewed literature regarding the direct involvement of this compound in biological signaling pathways. However, succinate itself is a key intermediate in the citric acid cycle and has been identified as a signaling molecule that can influence various cellular processes.

Logical Relationship of Succinate Metabolism and Signaling:

Conclusion

This compound is a monoester of succinic acid with established basic chemical identifiers. While specific, experimentally determined quantitative properties and detailed characterization data are scarce in publicly accessible literature, this guide provides a framework for its synthesis and analysis based on the known chemistry of similar compounds. Its potential applications in drug development are inferred from the broader use of succinate esters as prodrug moieties and in biodegradable polymer systems. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound.

References

- 1. 94248-72-3,this compound [easechem.com]

- 2. ChemTik Products [chemtik.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]

- 5. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]

- 6. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isooctyl hydrogen succinate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of isooctyl hydrogen succinate. Due to the limited availability of detailed experimental and biological data for this specific compound, this guide also includes generalized methodologies and logical diagrams based on the chemistry of closely related succinate esters.

Molecular Structure and Formula

This compound, also known as monoisooctyl succinate, is a monoester of succinic acid and isooctyl alcohol. The "isooctyl" group can refer to several branched eight-carbon isomers, with 6-methylheptyl being a common one. For the purpose of this guide, the structure will be based on the 6-methylheptyl isomer.

Molecular Formula: C12H22O4[1][2]

SMILES: CC(C)CCCCCOC(=O)CCC(=O)O[1]

The molecular structure consists of a succinic acid backbone where one of the carboxylic acid groups has formed an ester linkage with isooctyl alcohol, leaving the other carboxylic acid group free.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The table below summarizes the available information.

| Property | Value | Reference(s) |

| Molecular Formula | C12H22O4 | [1][2] |

| Molecular Weight | 230.30068 g/mol | [1][2] |

| CAS Number | 94248-72-3 | [1][2] |

| Appearance | White powder | [2] |

| EINECS Number | 304-346-6 | [2] |

Experimental Protocols

Objective: To synthesize this compound via the ring-opening esterification of succinic anhydride with isooctyl alcohol.

Materials:

-

Succinic anhydride

-

Isooctyl alcohol (e.g., 6-methyl-1-heptanol)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Optional: Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., 4-dimethylaminopyridine, DMAP)[3][4]

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in an appropriate volume of anhydrous solvent.

-

Addition of Alcohol: Add isooctyl alcohol (1 molar equivalent) to the solution.

-

Catalysis (Optional but Recommended): For uncatalyzed reactions, heating may be sufficient. For catalyzed reactions, add a catalytic amount of an acid like sulfuric acid or a base like DMAP.[3][4]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). The reaction typically proceeds by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

References

- 1. ChemTik Products [chemtik.com]

- 2. 94248-72-3,this compound [easechem.com]

- 3. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]

- 5. files.core.ac.uk [files.core.ac.uk]

Physical properties of isooctyl hydrogen succinate (e.g., melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl hydrogen succinate (CAS No. 94248-72-3), also known as butanedioic acid, monoisooctyl ester, is a chemical compound with the molecular formula C12H22O4.[1][2] This document provides a comprehensive overview of its known physical properties. Due to the limited availability of specific experimental data in the public domain for this particular ester, this guide also furnishes detailed, standardized experimental protocols for determining key physical characteristics such as melting point, boiling point, density, and solubility.

Chemical Identity and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonym | Butanedioic acid, monoisooctyl ester[1] |

| CAS Number | 94248-72-3[1][2] |

| Molecular Formula | C12H22O4[1][2] |

| Molecular Weight | 230.30 g/mol [1][2] |

| Appearance | White powder[1] |

Physical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the primary physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[3]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[3]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) of the melting point apparatus.[5]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.

Determination of Boiling Point (OECD 103)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The OECD Test Guideline 103 describes several methods for determining the boiling point of a substance.[1][7][8] The dynamic method is highlighted here.

Apparatus:

-

Heating bath with a stirrer

-

Test vessel with a temperature measuring device

-

Pressure measurement and control system

Procedure:

-

The substance is placed in the test vessel.

-

The pressure in the apparatus is gradually reduced, and the temperature is increased.

-

The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure. This is observed as the temperature at which boiling becomes vigorous and constant.

-

Measurements are taken at various pressures to establish a vapor pressure curve.

Determination of Density (ASTM D1505 - Gradient Column Method)

For solid powders, density can be determined using various techniques. The ASTM D1505 standard test method, which uses a density gradient column, is a suitable approach.[9]

Apparatus:

-

Graduated glass column

-

Two miscible liquids of known densities (one less dense and one denser than the sample)

-

Calibrated glass floats

-

Apparatus for filling the column

Procedure:

-

Column Preparation: A density gradient is established in the column by carefully layering the two liquids in varying proportions.[9]

-

Calibration: The column is calibrated using glass floats of known densities.

-

Sample Introduction: A small, air-bubble-free sample of this compound is carefully introduced into the column.

-

Equilibration: The sample is allowed to settle to a level where its density matches that of the surrounding liquid.

-

Density Reading: The density of the sample is determined by comparing its equilibrium position to the calibration curve established by the floats.

Determination of Solubility

Solubility is a qualitative or quantitative measure of the amount of a substance that can dissolve in a given solvent at a specified temperature. A general procedure for assessing solubility in various solvents is as follows.[10]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the selected solvent (e.g., 1 mL) and agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.[10]

-

Visually observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is considered insoluble or sparingly soluble in that solvent.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

Carefully separate a known volume of the saturated solution from any undissolved solid.

-

Evaporate the solvent from the known volume of the solution and weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: General workflow for determining the physical properties of a chemical compound.

Conclusion

This technical guide has presented the currently available physical property data for this compound and provided detailed, standardized experimental protocols for the determination of its key physical characteristics. The provided workflow and methodologies offer a robust framework for researchers and scientists in the pharmaceutical and chemical industries to fully characterize this compound. The lack of publicly available data highlights the necessity for empirical determination of these properties for comprehensive material understanding and application.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. engineeringbyte.com [engineeringbyte.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. laboratuar.com [laboratuar.com]

- 8. Test No. 103: Boiling Point | OECD [oecd.org]

- 9. trl.com [trl.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Isooctyl Hydrogen Succinate

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a mono-ester of succinic acid with significant potential in various chemical and pharmaceutical applications. The document details the core synthetic strategies, provides representative experimental protocols, and presents quantitative data where available to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, also known as mono-isooctyl succinate, is an organic compound synthesized through the esterification of succinic acid or its anhydride with isooctyl alcohol (most commonly the isomer 2-ethylhexanol). The resulting molecule possesses both a carboxylic acid and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules, including surfactants, plasticizers, and active pharmaceutical ingredients. This guide explores the prevalent methods for its synthesis, focusing on the ring-opening of succinic anhydride.

Core Synthesis Pathway: Ring-Opening of Succinic Anhydride

The most common and efficient method for the synthesis of this compound is the ring-opening of succinic anhydride with isooctyl alcohol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of the mono-ester. This pathway is favored as it proceeds with high atom economy, with the only reactant besides the starting materials being a catalyst in some variations.

The general reaction scheme is as follows:

A Comprehensive Technical Guide to Sunitinib

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and scientific purposes only. The CAS number 94248-72-3 provided in the initial query did not correspond to a specific, publicly documented chemical substance. Based on the context of the requested information, this guide focuses on the well-established anti-cancer drug, Sunitinib.

Executive Summary

Sunitinib, marketed under the brand name Sutent, is a potent, orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It plays a crucial role in oncology by simultaneously targeting multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] This document provides an in-depth technical overview of Sunitinib, encompassing its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Sunitinib is a yellow to orange powder.[3] It is most commonly available as a malate salt to improve its solubility and bioavailability.[3]

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C22H27FN4O2 (Sunitinib Base) | [4] |

| C26H33FN4O7 (Sunitinib Malate) | [5] | |

| Molecular Weight | 398.5 g/mol (Sunitinib Base) | [4] |

| 532.6 g/mol (Sunitinib Malate) | [5] | |

| CAS Number | 557795-19-4 (Sunitinib Base) | [4] |

| 341031-54-7 (Sunitinib Malate) | [5] | |

| Melting Point | 225-238°C (Sunitinib Malate) | [6] |

| pKa | 8.95 | [3] |

| LogP (octanol/water) | 5.2 (at pH 7) | [3] |

| Solubility | ||

| In DMSO | ~5 mg/mL (Sunitinib Malate) | [7] |

| In Dimethyl Formamide | ~1 mg/mL (Sunitinib Malate) | [7] |

| In Ethanol | 8 mg/mL (Sunitinib) | [8] |

| In Water | Insoluble (Sunitinib) | [8] |

| In Aqueous Buffer (pH 1.2-6.8) | > 25 mg/mL (Sunitinib Malate) | [3] |

| In 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/ml (Sunitinib Malate) |

Spectral Data

Detailed 1H and 13C NMR spectral data for Sunitinib malate in aqueous media have been reported, providing a comprehensive assignment of its chemical shifts and coupling constants.[9][10][11] This information is critical for the structural elucidation and quality control of the compound.

Mechanism of Action and Signaling Pathways

Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs).[1] This multi-targeted approach is a key feature of its therapeutic efficacy.

Primary Kinase Targets

Sunitinib is a potent inhibitor of:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-1, VEGFR-2, and VEGFR-3.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ.[2]

-

Stem Cell Factor Receptor (c-KIT) [2]

-

Fms-like tyrosine kinase-3 (FLT3) [2]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R)

-

Glial cell line-derived neurotrophic factor receptor (RET) [1]

Downstream Signaling Inhibition

By blocking these RTKs, Sunitinib disrupts several critical downstream signaling pathways, including:

This inhibition leads to a reduction in tumor vascularization and triggers cancer cell apoptosis, ultimately resulting in tumor shrinkage.[1]

Signaling Pathway Diagram

Synthesis of Sunitinib

Several synthetic routes for Sunitinib have been reported. A common approach involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide with 5-fluoro-1,3-dihydro-indol-2-one.[13] Alternative methods aim to improve yield and reduce the use of hazardous reagents.[14][15]

Generalized Synthetic Workflow

Experimental Protocols

A variety of experimental protocols are utilized to assess the activity and properties of Sunitinib.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of Sunitinib against specific tyrosine kinases.

-

Methodology:

-

Recombinant kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate and ATP.

-

Sunitinib at varying concentrations is added to the reaction mixture.

-

The phosphorylation of the substrate is measured, typically using methods like ELISA, HTRF, or radioisotope incorporation.

-

IC50 values are calculated to quantify the potency of inhibition.[8]

-

Cell-Based Proliferation Assays

-

Objective: To evaluate the effect of Sunitinib on the growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., HUVEC, NIH-3T3 overexpressing target receptors) are seeded in multi-well plates.[8]

-

Cells are treated with a range of Sunitinib concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

-

GI50 (concentration for 50% growth inhibition) values are determined.[16]

-

In Vivo Tumor Xenograft Models

-

Objective: To assess the anti-tumor efficacy of Sunitinib in a living organism.

-

Methodology:

-

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors are established, mice are treated with Sunitinib (e.g., oral gavage) or a vehicle control.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[16]

-

Analytical Methods for Quantification

-

Objective: To determine the concentration of Sunitinib and its metabolites in biological matrices (e.g., plasma, tissues).

-

Methodology:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to isolate the analytes.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is employed to separate Sunitinib and its metabolites from endogenous components.

-

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[17] UV detection can also be used.[18]

-

Experimental Workflow for In Vivo Efficacy Study

Clinical Applications and Dosing

Sunitinib is approved for the treatment of advanced renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNET).[4][5]

-

Standard Dosing Regimen: The typical starting dose is 50 mg taken orally once daily, on a schedule of 4 weeks on treatment followed by 2 weeks off (Schedule 4/2).[19]

-

Dose Adjustments: Dose modifications may be necessary based on individual patient tolerability and adverse events.[20]

Numerous clinical trials have been and are currently being conducted to evaluate the efficacy and safety of Sunitinib in various cancers and in combination with other therapies.[21]

Conclusion

Sunitinib is a cornerstone in the treatment of several advanced cancers, primarily due to its multi-targeted inhibition of key receptor tyrosine kinases involved in tumor progression and angiogenesis. Its well-characterized physicochemical properties, mechanism of action, and established experimental protocols make it a valuable tool for both clinical practice and ongoing cancer research. This technical guide provides a comprehensive overview to support the work of researchers, scientists, and drug development professionals in the field of oncology.

References

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 341031-54-7 Sunitinib malate AKSci V2095 [aksci.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. selleckchem.com [selleckchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 16. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. drupstudy.nl [drupstudy.nl]

- 20. uhs.nhs.uk [uhs.nhs.uk]

- 21. Facebook [cancer.gov]

An In-depth Technical Guide on the Health and Safety of Isooctyl Hydrogen Succinate

Disclaimer: This document summarizes publicly available health and safety information for isooctyl hydrogen succinate and related chemical substances. Due to a lack of specific toxicological and ecotoxicological data for this compound, this guide draws upon information for structurally similar compounds, such as succinic acid and isooctyl alcohol, to infer potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a complete and exhaustive safety assessment. All personnel handling this chemical should consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all recommended safety precautions.

Chemical Identification and Physical-Chemical Properties

This compound, also known as butanedioic acid, monoisooctyl ester, is an organic chemical compound. The "isooctyl" group is a branched eight-carbon alkyl chain.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Succinic Acid | Isooctyl Alcohol |

| CAS Number | 94248-72-3; 29118-30-7 (Note: Ambiguity exists) | 110-15-6 | 26952-21-6 |

| Molecular Formula | C12H22O4 | C4H6O4 | C8H18O |

| Molecular Weight | 230.30 g/mol | 118.09 g/mol | 130.23 g/mol |

| Appearance | White powder[1] | Colorless crystals | Clear, colorless liquid[2] |

| Boiling Point | Data not available | 235 °C (decomposes) | 182-195 °C |

| Melting Point | Data not available | 185-190 °C | -70 °C |

| Flash Point | Data not available | 206 °C | 82 °C |

| Water Solubility | Data not available | 80 g/L at 20 °C | 0.54 g/L at 25 °C |

Toxicological Data

Acute Toxicity

Table 2: Acute Toxicity Data for Related Compounds

| Substance | Test | Route | Species | Value | Reference |

| Monosodium succinate | LD50 | Oral | Rat | > 8 g/kg body weight | [4] |

| Isooctyl acrylate | LD50 | Oral | Rat | > 5 g/kg | [5] |

| Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt | LD50 | Dermal | Rabbit | > 10,000 mg/kg bw | [6] |

Skin Irritation/Corrosion

Table 3: Skin Irritation Data for Related Compounds

| Substance | Species | Result | Reference |

| Succinic acid | Rabbit | Irritating | [7] |

| Isooctyl alcohol | Rabbit | Slight to moderate irritation | [8] |

| Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt | Rabbit | Irritant | [6] |

Eye Irritation

Table 4: Eye Irritation Data for Related Compounds

| Substance | Species | Result | Reference |

| Succinic acid | Rabbit | Causes serious eye damage (Category 1) | [7][9][10] |

| Isooctyl alcohol | Rabbit | Causes serious eye irritation | [11] |

Skin Sensitization

Table 5: Skin Sensitization Data for Related Compounds

| Substance | Test Type | Species | Result | Reference |

| Isooctyl alcohol | Data not available | Not expected to be a sensitizer | [11] | |

| 2,4-D isooctyl ester | Data not available | May cause an allergic skin reaction | [12] |

Genotoxicity

Table 6: Genotoxicity Data for Related Compounds

| Substance | Test Type | Result | Reference |

| Isooctyl alcohol | Ames test | No data available | |

| Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt | Chromosome aberration in CHO cells | Positive, likely via an indirect mechanism | [6] |

Ecotoxicological Data

Specific ecotoxicological data for this compound is not available. The following table provides data for related compounds.

Table 7: Ecotoxicity Data for Related Compounds

| Substance | Species | Test | Value | Reference |

| Succinic acid | Aquatic life | Harmful to aquatic life (Category 3) | [13] | |

| Isooctyl alcohol | Aquatic life | Harmful to aquatic life with long lasting effects | [14] | |

| 2,4-D isooctyl ester | Aquatic life | Very toxic to aquatic life with long lasting effects | [12] |

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating health and safety data for this compound.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Principle: These methods are alternatives to the classical LD50 test (OECD 401) and use fewer animals. The substance is administered orally to a group of animals at one of several fixed dose levels. The choice of starting dose is based on a sighting study.

-

Procedure (General):

-

A sighting study is performed to determine the appropriate starting dose.

-

The main study involves dosing animals sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The number of animals and dose levels are adjusted based on the observed outcomes to classify the substance's toxicity.

-

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Procedure:

-

A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approx. 6 cm²) on a single animal (typically an albino rabbit) under a gauze patch.

-

The exposure period is typically 4 hours.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

If no corrosive effect is observed, the test is confirmed on additional animals.

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This test evaluates the potential of a substance to cause eye irritation or damage.

-

Procedure:

-

A single dose of the test substance is applied to one eye of a single animal (typically an albino rabbit), with the other eye serving as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

If no severe damage is observed, the test is confirmed on additional animals.

-

Skin Sensitization (OECD 406)

-

Principle: This test determines if a substance can cause an allergic skin reaction. The Guinea Pig Maximisation Test (GPMT) and the Buehler test are common methods.

-

Procedure (GPMT):

-

Induction Phase: The test substance is administered to guinea pigs intradermally with an adjuvant (to enhance the immune response) and then topically.

-

Rest Period: A 10-14 day rest period allows for the development of an immune response.

-

Challenge Phase: The substance is applied topically to a naive skin site.

-

The skin reaction is observed and scored.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

-

Procedure:

-

The bacterial strains, which require a specific amino acid for growth, are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a medium lacking the required amino acid.

-

If the substance is a mutagen, it will cause mutations that allow the bacteria to grow on the deficient medium (revertant colonies).

-

The number of revertant colonies is counted.

-

Visualizations

Caption: Postulated hydrolysis of this compound.

Caption: Standard workflow for chemical risk assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. isooctyl acrylate | CAS#:29590-42-9 | Chemsrc [chemsrc.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. oecd.org [oecd.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. ecetoc.org [ecetoc.org]

- 13. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. Skin sensitisation, OECD Test guideline 406 .pptx [slideshare.net]

- 23. ec.europa.eu [ec.europa.eu]

- 24. unece.org [unece.org]

- 25. nucro-technics.com [nucro-technics.com]

- 26. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 27. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

The Rise of Succinate Esters: From Metabolic Intermediates to Signaling Modulators

An In-depth Technical Guide on the Discovery and History of Succinate Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the citric acid cycle, has long been recognized for its central role in cellular metabolism. However, emerging research has unveiled a fascinating new dimension to this molecule: its function as an extracellular signaling entity. This paradigm shift has been largely driven by the discovery of the succinate receptor 1 (SUCNR1), also known as GPR91, a G protein-coupled receptor (GPCR) that is activated by succinate.[1] This discovery has opened up new avenues of research, implicating succinate signaling in a wide range of physiological and pathological processes, including inflammation, immune response, blood pressure regulation, and retinal angiogenesis.[2][3]

Succinate esters, synthetic derivatives of succinic acid, have become invaluable tools in unraveling the complexities of succinate signaling. Their enhanced cell permeability compared to the dianionic succinate allows for more controlled experimental manipulation of intracellular and extracellular succinate levels.[4] This has paved the way for their investigation as potential therapeutic agents, particularly in the context of metabolic disorders such as diabetes.[5][6]

This technical guide provides a comprehensive overview of the discovery and history of succinate esters in research. It delves into their initial synthesis, their pivotal role in metabolic research, the discovery of their cognate receptor, and their burgeoning potential in drug development. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing not only historical context but also detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

A Historical Perspective: The Dawn of Organic Synthesis

The story of succinate esters is intrinsically linked to the birth of modern organic chemistry in the 19th century. While a definitive first synthesis of a simple succinate ester is not prominently documented, the groundwork was laid by pioneering chemists who first isolated and characterized succinic acid. Historically, succinic acid was obtained from the distillation of amber, hence its name, derived from the Latin succinum, meaning amber.[7]

The ability to synthesize organic compounds from inorganic starting materials, famously demonstrated by Friedrich Wöhler's synthesis of urea in 1828, shattered the vitalism theory and opened the floodgates for the laboratory creation of countless organic molecules.[6] It is within this revolutionary period of chemical synthesis that the esterification of dicarboxylic acids like succinic acid would have first been explored. Early methods for esterification, the reaction between an acid and an alcohol to form an ester, were being systematically developed, providing the chemical tools necessary to produce succinate esters.

Early Explorations in Metabolism: Succinate Esters as Research Tools

Long before the discovery of its receptor, succinate and its ester derivatives were instrumental in elucidating the pathways of cellular metabolism. The cell-permeant nature of succinate esters, such as dimethyl succinate and diethyl succinate, allowed researchers to bypass the cell membrane's impermeability to dicarboxylic acids and probe their intracellular effects.[4]

A significant area of this early research focused on insulin secretion and glucose metabolism. Studies using isolated pancreatic islets demonstrated that succinate esters could stimulate insulin release, suggesting they act as fuel for the beta-cells.[8][9] This insulinotropic effect was found to be correlated with their metabolism within the islets, reinforcing the link between cellular energy status and insulin secretion.[5][10] These seminal studies laid the groundwork for the later investigation of succinate esters as potential therapeutic agents for type 2 diabetes.

Key Experiments & Methodologies

Synthesis of Succinate Esters

The synthesis of succinate esters can be broadly categorized into the preparation of monoesters and diesters.

1. Synthesis of Mono-methyl Succinate:

A common method for the synthesis of mono-methyl succinate involves the ring-opening of succinic anhydride with methanol.[11][12]

-

Reaction: Succinic anhydride is refluxed with methanol. The nucleophilic attack of the methanol's hydroxyl group on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the monoester.

-

Protocol:

-

400g of succinic anhydride and 194ml of methanol are combined in a round-bottom flask.[11]

-

The mixture is heated to reflux for 1 hour.[11]

-

Excess methanol is removed via vacuum distillation.[11]

-

The resulting residue is cooled to induce crystallization.

-

The solid product is collected and dried under vacuum to yield mono-methyl succinate.[11]

-

-

Yield: This method can achieve yields of up to 95-96%.[11]

2. Synthesis of Diethyl Succinate:

Diethyl succinate can be synthesized through the esterification of succinic acid with ethanol, often using an acid catalyst.[6][13]

-

Reaction: Succinic acid is reacted with an excess of ethanol in the presence of a catalyst, such as a Brønsted acidic pyridine ionic liquid, to drive the reaction towards the formation of the diester.[13]

-

Protocol:

-

Succinic acid and ethanol are mixed in a 1:3 molar ratio.[13]

-

The Brønsted acidic pyridine ionic liquid catalyst is added (5-8% of the mass of succinic acid).[13]

-

The reaction mixture is heated to 60-70°C for 2-3 hours.[13]

-

The catalyst and product are separated by ether extraction.[13]

-

The crude product is purified by cooling to 0°C to crystallize out any remaining succinic acid, followed by centrifugation.[13]

-

-

Yield: Esterification rates can reach up to 95.33% with 100% selectivity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for succinate and its esters.

Table 1: Physicochemical Properties of Succinic Acid and Mono-methyl Succinate

| Property | Succinic Acid | Mono-methyl Succinate | Reference(s) |

| Molecular Formula | C4H6O4 | C5H8O4 | [14],[11] |

| Molecular Weight | 118.09 g/mol | 132.11 g/mol | [14],[11] |

| Melting Point | 185-190 °C | 54-59 °C | [14],[11] |

| Boiling Point | 235 °C (decomposes) | 151 °C | [14],[11] |

| Solubility in Water | 58 g/L at 20 °C | Insoluble | [15],[11] |

| pKa1 | 4.2 | 4.42 (acidic proton) | [15],[11] |

| pKa2 | 5.6 | - | [15] |

Table 2: Pharmacological Data of Succinate and its Analogs on the Succinate Receptor (GPR91)

| Compound | EC50 (µM) | Receptor | Assay Type | Reference(s) |

| Succinate | 29 | Human GPR91 | cAMP reduction | [16] |

| Succinate | 17 | Human GPR91 | IP3 accumulation | [17] |

| Succinate | 59.4 | Human GPR91 | In vitro assay | [7] |

| cis-Epoxysuccinic acid | 2.7 | Human GPR91 | cAMP reduction | [16] |

| Maleate | 13 | Human GPR91 | IP3 accumulation | [17] |

| Oxaloacetate | 171 | Human GPR91 | IP3 accumulation | [17] |

| L-Malate | 207 | Human GPR91 | IP3 accumulation | [17] |

| α-Ketoglutarate | 7300 | Human GPR91 | IP3 accumulation | [17] |

The Discovery of the Succinate Receptor: A New Signaling Paradigm

A landmark discovery that reshaped the understanding of succinate's biological role was the deorphanization of the G protein-coupled receptor GPR91 as the specific receptor for succinate in 2004.[1] This finding established succinate as a signaling molecule that can act outside of the cell, in a hormone-like fashion.

GPR91, now officially named SUCNR1, is expressed in various tissues, including the kidney, liver, heart, and immune cells.[1][3] Its activation by succinate under conditions of metabolic stress, such as hypoxia and inflammation, links cellular metabolism to physiological responses.

The SUCNR1/GPR91 Signaling Pathway

Activation of SUCNR1 by succinate initiates a cascade of intracellular events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[5][18] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

Furthermore, SUCNR1 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i). This is mediated through the βγ subunits of the G protein, which activate phospholipase Cβ (PLCβ).[5] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Downstream of these initial signaling events, the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and STAT3 signaling pathways has also been reported, linking succinate signaling to cell growth, proliferation, and inflammation.[2][18]

References

- 1. Succinate causes pathological cardiomyocyte hypertrophy through GPR91 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Succinic acid, dec-2-yl but-2-en-1-yl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Estimation of succinic acid in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulinotropic action of novel succinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]

- 13. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]

- 14. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Succinic acid - Wikipedia [en.wikipedia.org]

- 16. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Isooctyl Hydrogen Succinate in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl hydrogen succinate, a monoester of isooctyl alcohol and succinic acid, is a versatile molecule with emerging applications in polymer chemistry. This technical guide provides an in-depth overview of its core applications, focusing on its roles as a reactive surfactant in emulsion polymerization and as a precursor to plasticizers for polyvinyl chloride (PVC). Due to the limited availability of specific data for this compound, this guide also draws upon information from structurally similar succinate esters to provide a comprehensive understanding of its potential performance and functionalities. This document details the synthesis, properties, and applications of this compound, supported by experimental workflows and logical relationship diagrams.

Introduction

This compound (CAS No. 94248-72-3) is an amphiphilic molecule characterized by a hydrophobic isooctyl tail and a hydrophilic succinic acid head group. This structure imparts surface-active properties, making it a candidate for use as an emulsifier in polymerization processes. The presence of a terminal carboxylic acid group also allows for further chemical modification, enabling its use as a monomer or a precursor in the synthesis of other polymer additives, such as plasticizers. This guide explores its multifaceted roles in polymer science, with a particular focus on its application in emulsion polymerization and as a building block for PVC plasticizers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 94248-72-3 | ChemTik, EaseChem[1] |

| Molecular Formula | C12H22O4 | ChemTik, EaseChem[1] |

| Molecular Weight | 230.30 g/mol | ChemTik, EaseChem[1] |

| Appearance | White powder | EaseChem[1] |

| Boiling Point | Estimated > 250 °C | Inferred |

| Melting Point | Not available | - |

| Density | Estimated ~1.0 g/cm³ | Inferred |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | Inferred |

| Critical Micelle Concentration (CMC) | Not available | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of succinic anhydride with isooctyl alcohol. This reaction is generally carried out at elevated temperatures and can be catalyzed by an acid or base, or proceed without a catalyst.

General Experimental Protocol: Synthesis of an Alkyl Hydrogen Succinate

The following is a generalized, representative protocol for the synthesis of a mono-alkyl succinate.

Materials:

-

Succinic anhydride

-

Isooctyl alcohol

-

Toluene (optional, as a solvent and for azeotropic removal of water)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., triethylamine) (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add equimolar amounts of succinic anhydride and isooctyl alcohol.

-

Add a catalytic amount of the chosen catalyst (if any).

-

Heat the reaction mixture to a temperature sufficient to initiate the reaction and, if applicable, to reflux the toluene (typically 110-140 °C).

-

Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by washing with water to remove any unreacted succinic acid, followed by drying. Further purification can be achieved by vacuum distillation or recrystallization.

References

An In-depth Technical Guide to the Spectroscopic Data of Isooctyl Hydrogen Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for isooctyl hydrogen succinate. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the chemical structure and established spectroscopic principles of analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.05 | Triplet | 2H | -O-CH₂- |

| ~2.65 | Triplet | 2H | -C(O)-CH₂- |

| ~2.60 | Triplet | 2H | -CH₂-C(O)O- |

| ~1.60 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.25-1.40 | Multiplet | 8H | -(CH₂)₄- |

| ~0.85-0.90 | Doublet & Triplet | 6H | -CH(CH₃)₂ & terminal -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~172 | -C(O)O- |

| ~65 | -O-CH₂- |

| ~38 | -CH(CH₃)₂ |

| ~30 | -(CH₂)₄- |

| ~29.5 | -C(O)-CH₂- |

| ~29 | -CH₂-C(O)O- |

| ~24 | -(CH₂)₄- |

| ~23 | -CH(CH₃)₂ |

| ~14 | terminal -CH₃ |

| ~11 | terminal -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2955, 2925, 2855 | Strong | C-H stretch (Alkyl) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1280 | Medium | C-O stretch (Ester) |

| ~1200 | Medium | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 230 | Low | [M]⁺ (Molecular Ion) |

| 115 | High | [C₈H₁₉O]⁺ or [C₄H₅O₃]⁺ |

| 101 | Medium | [C₄H₅O₃]⁺ |

| 87 | Medium | [C₄H₇O₂]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl fragment) |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second.

-

For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

-

Use the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as the internal reference.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record the IR spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

-

Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).

-

For Electrospray Ionization (ESI), use a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Processing :

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic data analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and are intended for informational and guidance purposes only. Experimental verification is recommended for precise characterization.

Potential Research Areas Involving Isooctyl Hydrogen Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl hydrogen succinate, a monoester of succinic acid, represents a molecule with significant untapped potential across various scientific and industrial domains. While direct research on this specific compound is limited, this guide extrapolates from the known chemistry of related monoalkyl succinates and dicarboxylic acid esters to outline promising areas of investigation. This document details potential synthesis methodologies, predicts key physicochemical properties, and explores applications in drug delivery, polymer science, and materials science. Experimental protocols and conceptual frameworks are provided to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Dicarboxylic acid monoesters are a versatile class of molecules that serve as crucial intermediates in organic synthesis and as functional components in a range of applications.[1][2] this compound, with its combination of a hydrophilic carboxylic acid head and a branched, lipophilic isooctyl tail, is poised to exhibit unique interfacial and chemical properties. The "isooctyl" group itself can encompass various isomers, with 2-ethylhexyl being a common form in industrial chemicals. This structural nuance offers an additional parameter for fine-tuning the molecule's characteristics. This guide aims to stimulate research by providing a comprehensive overview of potential synthesis routes, predicted properties, and promising research avenues for this compound.

Synthesis of this compound

The synthesis of monoalkyl succinates is well-established, primarily involving the ring-opening of succinic anhydride with an alcohol.[3] This reaction is typically high-yielding and can be performed under various conditions.

Chemical Synthesis

The most direct route to this compound is the reaction of succinic anhydride with isooctyl alcohol.[3] This reaction proceeds readily, often without the need for a catalyst, to yield the desired monoester.

Experimental Protocol: Synthesis of this compound

-

Materials: Succinic anhydride (1.0 eq), isooctyl alcohol (1.05 eq), toluene (or other suitable inert solvent).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.

-

Add isooctyl alcohol to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the anhydride peak).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

-

Enzymatic Synthesis

For a more sustainable and selective approach, lipase-catalyzed acylation of isooctyl alcohol with succinic anhydride presents a compelling alternative.[4][5] Lipases, such as Candida antarctica lipase B (CALB), can catalyze this reaction under mild conditions, often with high selectivity for the monoester.[4]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Materials: Succinic anhydride (1.0 eq), isooctyl alcohol (1.0 eq), immobilized lipase (e.g., Novozym 435), and an organic solvent (e.g., tert-butyl methyl ether or toluene).

-

Procedure:

-

To a flask containing the organic solvent, add succinic anhydride and isooctyl alcohol.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

-

Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with gentle agitation.

-

Monitor the formation of the monoester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter off the immobilized enzyme for reuse.

-

Evaporate the solvent to obtain the crude product.

-

Purify as needed.

-

Predicted Physicochemical Properties and Data

| Property | Predicted Value/Range | Basis for Prediction | Citation |

| Molecular Formula | C12H22O4 | --- | --- |

| Molecular Weight | 230.30 g/mol | --- | --- |

| Appearance | Colorless to pale yellow liquid | Based on similar monoalkyl succinates | [6] |

| Boiling Point | > 250 °C | Extrapolated from shorter chain analogs | [6] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | General properties of esters with long alkyl chains | [7] |

| pKa | ~4.5 - 5.0 | Similar to other carboxylic acids | --- |

Potential Research Areas

The unique structure of this compound suggests several promising areas for research and development.

Drug Delivery and Pharmaceutical Sciences

The amphiphilic nature of this compound makes it a candidate for use as an excipient in pharmaceutical formulations.

-

Solubilizing Agent: Its lipophilic tail can interact with poorly water-soluble drugs, while the carboxylic acid head can enhance aqueous dispersibility, potentially improving drug bioavailability.

-

Prodrug Strategy: The carboxylic acid group can be used to form a cleavable ester linkage with a drug molecule containing a hydroxyl group. This prodrug could have improved pharmacokinetic properties, with the active drug being released in vivo through enzymatic hydrolysis.

-

Nanoparticle Formulation: this compound could be used as a stabilizer or a component in the formation of nanoparticles, liposomes, or nanoemulsions for targeted drug delivery.

Polymer and Materials Science

The bifunctional nature of this compound (a carboxylic acid and an ester) makes it a valuable monomer for polymer synthesis.

-

Polyester Synthesis: The carboxylic acid can participate in condensation polymerization with diols to form polyesters. The pendant isooctyl group would act as an internal plasticizer, imparting flexibility and a lower glass transition temperature to the resulting polymer.

-

Functional Monomer: The carboxylic acid group can be further modified to introduce other functionalities before or after polymerization, leading to the development of smart or functional materials.

Surfactants and Emulsifiers

The amphiphilic structure of this compound suggests its utility as a surfactant or emulsifier.[8]

-

Emulsion Stabilization: It could be effective in stabilizing oil-in-water or water-in-oil emulsions, with applications in the food, cosmetic, and coatings industries.

-

Surface Modification: The molecule could be used to modify the surface properties of materials, for example, to render a hydrophobic surface more hydrophilic.

Lubricants and Plasticizers

Esters of dicarboxylic acids are known to be effective lubricants and plasticizers.[9]

-

Lubricant Additives: this compound could be investigated as an additive to lubricant formulations to improve lubricity and wear resistance.[9]

-

Plasticizers: For polymers like PVC, it could act as a plasticizer, increasing flexibility and processability.

Toxicology and Safety Considerations

While specific toxicological data for this compound is not available, data from related compounds can provide initial guidance. Alkyl succinates have been reported to cause gastrointestinal and central nervous system effects upon oral ingestion in one case study.[10] However, monosodium succinate has shown low toxicity in animal studies.[11] As with any new chemical, a thorough toxicological evaluation would be a critical component of its research and development. This would include studies on acute and chronic toxicity, skin and eye irritation, mutagenicity, and ecotoxicity.

Conclusion

This compound is a molecule with a wide range of potential applications that remain largely unexplored. Based on the well-understood chemistry of related compounds, this guide has outlined several promising research avenues in drug delivery, polymer science, and materials science. The synthesis of this compound is straightforward, allowing researchers to readily access it for investigation. Further research into its specific physicochemical properties, biological activity, and toxicological profile will be crucial in unlocking its full potential. The experimental protocols and conceptual frameworks presented here are intended to serve as a launchpad for such investigations, paving the way for new discoveries and innovations.

References

- 1. EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google Patents [patents.google.com]

- 2. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Easy preparation of enantiomerically enriched heteroaromatic alcohols through lipase-catalyzed acylation with succinic anhydride under unconventional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MONO-ETHYL SUCCINATE | 1070-34-4 [chemicalbook.com]

- 7. sdfine.com [sdfine.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkyl succinate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Research-Grade Isooctyl Hydrogen Succinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade isooctyl hydrogen succinate, including a curated list of commercial suppliers, its role in cellular signaling, and detailed experimental protocols for its application in a research setting.

Introduction to this compound

This compound (CAS No. 94248-72-3) is a monoester of succinic acid and isooctyl alcohol. In the context of biomedical research, it serves as a valuable tool for investigating the physiological and pathological roles of extracellular succinate. As a cell-permeable derivative, it can effectively increase intracellular succinate levels or act as a ligand for the cell surface succinate receptor 1 (SUCNR1), also known as GPR91.[1] This guide focuses on the utility of this compound in studying succinate-mediated signaling pathways, particularly its impact on the hypoxia-inducible factor-1α (HIF-1α) stabilization and SUCNR1 activation.

Commercial Suppliers of Research-Grade this compound

Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes key information for several commercial suppliers providing this compound for research purposes. Researchers are advised to request certificates of analysis to verify the purity and quality of the product.

| Supplier | Product Name | CAS Number | Purity/Assay | Appearance | Minimum Order |

| HENAN NEW BLUE CHEMICAL CO., LTD | This compound | 94248-72-3 | 99% | White powder | 1 Gram |

| Chemlyte Solutions | This compound | 94248-72-3 | 99.0% | Liquid | 100 Gram |

| Antimex Chemical Limited | Butanedioic acid, monoisooctyl ester (9CI) | 94248-72-3 | 99% | Not Specified | 0 |

| Zibo Hangyu Biotechnology Development Co., Ltd | This compound | 94248-72-3 | 99% | Not Specified | 0 |

| weifang yangxu group co.,ltd | This compound | 94248-72-3 | 99% | Not Specified | 1 Milligram |

| CHEMOS GmbH & Co. KG | This compound | 94248-72-3 | Not Specified | Not Specified | Not Specified |

| Angene International Limited | This compound | 94248-72-3 | Not Specified | Not Specified | Not Specified |

This list is not exhaustive and represents a snapshot of publicly available information. Specifications and availability are subject to change. Direct inquiry with the suppliers is recommended.

Succinate Signaling Pathways

Extracellular succinate is now recognized as a signaling molecule that can influence a variety of cellular processes, including inflammation, angiogenesis, and metabolic regulation. Two primary pathways are of significant interest to researchers: activation of the SUCNR1 receptor and the intracellular stabilization of HIF-1α.

SUCNR1 Receptor Activation

SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by succinate.[1] This receptor couples to both Gi and Gq proteins, leading to downstream signaling cascades that can include the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[2][3]

HIF-1α Stabilization

Intracellular succinate can inhibit the activity of prolyl hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes, even in the presence of oxygen (a phenomenon known as pseudohypoxia).

Experimental Protocols

The following protocols are provided as a starting point for researchers using this compound. Optimization for specific cell types and experimental conditions is recommended.

Preparation of this compound Stock Solution

-

Solubility: this compound is generally soluble in organic solvents such as DMSO and ethanol. It is advisable to consult the supplier's technical data sheet for specific solubility information.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

-

Assay for SUCNR1 Activation: Calcium Mobilization

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) following SUCNR1 activation using a fluorescent calcium indicator.

-

Cell Seeding: Seed cells known to express SUCNR1 (e.g., MIN6 cells, primary macrophages) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[4]

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the wells and wash the cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Add the dye-loading buffer to each well and incubate at 37°C for the recommended time (e.g., 30-60 minutes).